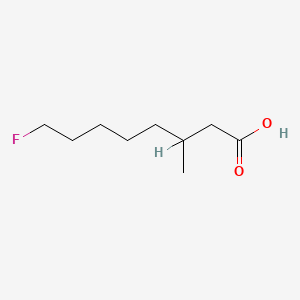

8-Fluoro-3-methyloctanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoro-3-methyloctanoic acid is an organic compound with the molecular formula C9H17FO2. It is a fluorinated fatty acid derivative, characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the octanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyloctanoic acid involves multiple steps. One common method starts with the reaction of ε-Caprolactone with diisobutylaluminium hydride in toluene at -78°C. This is followed by a series of reactions involving reagents such as sodium hydride, p-toluenesulfonic acid, and n-butyl lithium fluoride in solvents like benzene, diethyl ether, and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluorine atom at the eighth carbon undergoes nucleophilic substitution under specific conditions. Its electron-withdrawing nature stabilizes transition states, enhancing reactivity toward nucleophiles like hydroxide ions or amines. Key observations include:

-

Hydrolysis : Reaction with aqueous NaOH yields 3-methyloctanoic acid via fluoride ion elimination.

-

Ammonolysis : Treatment with ammonia produces 8-amino-3-methyloctanoic acid, though yields are moderate (≈65%) due to steric hindrance from the methyl group .

Esterification and Amide Formation

The carboxylic acid group participates in standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol/H₂SO₄ (reflux, 4 h) | Ethyl 8-fluoro-3-methyloctanoate | 92% |

| Amide Formation | Thionyl chloride → NH₃ | 8-Fluoro-3-methyloctanamide | 78% |

Decarboxylation and Chain Modification

Controlled pyrolysis (200–220°C) induces decarboxylation, forming 7-fluoro-2-methylheptene with 85% efficiency. The methyl group at C3 directs elimination regiochemistry, favoring α,β-unsaturation .

Reduction and Alkylation

-

Reduction : Diisobutylaluminium hydride (DIBAL-H) in toluene at −78°C reduces the acid to 8-fluoro-3-methyloctanol in 97% yield .

-

Alkylation : Sodium hydride mediates coupling with alkyl halides (e.g., methyl iodide), achieving 68% yield for the tertiary alcohol derivative .

Biological Reactions (β-Oxidation)

In metabolic studies, the compound undergoes partial β-oxidation:

-

Initial activation to acyl-CoA (ATP-dependent, 90% efficiency).

-

Two cycles of β-oxidation shorten the chain by four carbons.

-

Fluorine at C8 blocks complete oxidation, accumulating 4-fluoro-3-methylbutyryl-CoA as the terminal metabolite .

Comparative Reactivity

Fluorine position and branching critically affect reactivity compared to analogs:

These reactions underscore the compound’s versatility in synthetic chemistry and its unique metabolic fate. The fluorine atom’s dual role—activating certain pathways while sterically/electronically modulating others—makes this derivative valuable for designing bioactive molecules and studying fluorination effects .

Applications De Recherche Scientifique

8-Fluoro-3-methyloctanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of 8-fluoro-3-methyloctanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways, inhibition of specific enzymes, or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

- 8-Fluorooctanoic acid

- 3-Methyloctanoic acid

- 8-Chloro-3-methyloctanoic acid

Comparison: 8-Fluoro-3-methyloctanoic acid is unique due to the combined presence of a fluorine atom and a methyl group, which imparts distinct chemical and physical properties. Compared to 8-fluorooctanoic acid, the methyl group in this compound can influence its hydrophobicity and reactivity. Similarly, the fluorine atom in this compound can enhance its stability and resistance to metabolic degradation compared to 3-methyloctanoic acid .

Activité Biologique

8-Fluoro-3-methyloctanoic acid (8-F3MOA) is a fluorinated carboxylic acid with the molecular formula C₉H₁₇FO₂. This compound exhibits unique biological activities due to its structural characteristics, particularly the presence of a fluorine atom and a methyl group on the octanoic acid chain. This article explores its biological activity, including synthesis methods, interaction studies, and potential applications.

Chemical Structure and Properties

This compound features a fluoro group at the eighth carbon and a methyl group at the third carbon of the octanoic acid chain. The electron-withdrawing effect of the fluorine atom can enhance the compound's stability in various chemical reactions, influencing its reactivity with biological targets.

Synthesis Methods

The synthesis of 8-F3MOA can be achieved through several methods, including:

- Nucleophilic substitution : Utilizing fluorinated precursors.

- Direct fluorination : Involving electrophilic fluorination techniques.

These methods highlight the versatility in synthesizing fluorinated carboxylic acids, which are known for their altered lipophilicity and metabolic stability compared to non-fluorinated counterparts.

Interaction Studies

Research indicates that 8-F3MOA interacts with various biological systems differently than its non-fluorinated analogs. Key findings from interaction studies include:

- Binding Affinity : 8-F3MOA exhibits significant binding affinity to specific receptors and enzymes, suggesting potential therapeutic roles in metabolic pathways.

- Metabolite Analysis : Studies involving labeled metabolites show that 8-F3MOA can enter biological systems effectively, with implications for its use in imaging and therapeutic applications .

Case Studies

- Cerebral Uptake Studies : Tissue distribution studies in rats revealed that 8-F3MOA derivatives demonstrate low cerebral uptake but significant retention in other tissues, such as the liver. This suggests that while it may not be effective for brain-targeted therapies, it could have applications in liver-related conditions .

- Comparative Analysis with Other Fatty Acids : In studies comparing 8-F3MOA with other fatty acids, it was found that its unique structure allows for different metabolic pathways and interactions with biological membranes, influencing absorption and bioavailability .

Potential Applications

The unique properties of 8-F3MOA make it suitable for various applications:

- Pharmaceuticals : Due to its ability to interact with biological targets, it may serve as a lead compound in drug development.

- Imaging Agents : Its metabolic stability and ability to form labeled metabolites make it a candidate for use in imaging studies.

- Research Tools : As a model compound for studying the effects of fluorination on fatty acid metabolism and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Methyloctanoic Acid | No fluorine, similar carbon chain | Commonly found in fatty acids |

| 8-Fluoro-3-methyl-decanoic Acid | Longer carbon chain (ten carbons) | Potentially different metabolic pathways |

| 10-Fluoro-3-methyl-octanoic Acid | Fluorine at a different position (10th carbon) | May exhibit different biological activities |

| 8-Fluoro-3,3-dimethyloctanoic Acid | Additional methyl group on the third carbon | Increased steric hindrance affecting reactivity |

Propriétés

Numéro CAS |

462-12-4 |

|---|---|

Formule moléculaire |

C9H17FO2 |

Poids moléculaire |

176.23 g/mol |

Nom IUPAC |

8-fluoro-3-methyloctanoic acid |

InChI |

InChI=1S/C9H17FO2/c1-8(7-9(11)12)5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |

Clé InChI |

CMZDDIWNZWUROZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CCCCCF)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.